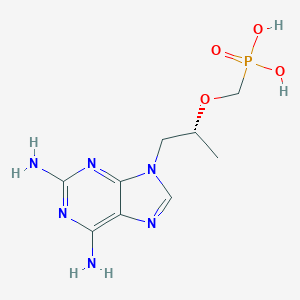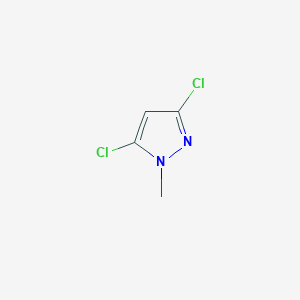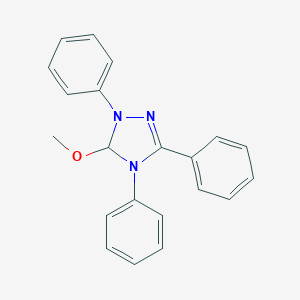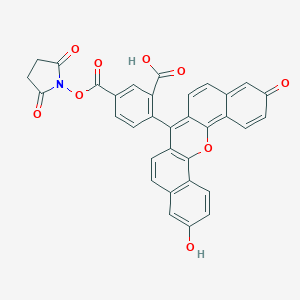
Chromoionophore III
概要
説明
Chromoionophore III, also known as 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, is a chemical compound with the empirical formula C38H55N3O and a molecular weight of 569.86 g/mol . It is a member of the chromoionophore family, which are compounds known for their ability to change color in response to ion binding. This property makes this compound particularly useful in various sensing applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromoionophore III typically involves the reaction of 9-diethylaminobenzo[a]phenoxazine with an appropriate alkylating agent to introduce the 2-octyldecyl group. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Chromoionophore III primarily undergoes reactions that involve its ionophore properties. These include:
Complexation Reactions: This compound can form complexes with various ions, leading to changes in its optical properties.
Substitution Reactions: The compound can undergo substitution reactions where the diethylamino group or the octyldecyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions will yield derivatives with different alkyl groups, while complexation reactions will result in ion-bound complexes .
科学的研究の応用
Chromoionophore III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用機序
Chromoionophore III exerts its effects through its ability to bind selectively to specific ions. The binding of an ion to this compound induces a conformational change in the molecule, leading to a shift in its optical properties, such as color or fluorescence . This change can be detected and measured, allowing for the quantification of ion concentrations in various environments.
類似化合物との比較
Chromoionophore III is unique among chromoionophores due to its specific structure and ion-binding properties. Similar compounds include:
Chromoionophore I: Known for its lower pKa value and ability to detect ions at physiological concentrations.
Chromoionophore II: Another member of the chromoionophore family with different ion selectivity and optical properties.
Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity and optical response, making it particularly suitable for applications requiring high sensitivity and specificity .
特性
IUPAC Name |
N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVAQSQRYBGWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402894 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-18-1 | |
| Record name | Chromoionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
